molecular formula C6H9ClN2O2S B1373659 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride CAS No. 854473-12-4

3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride

Cat. No. B1373659
CAS RN: 854473-12-4
M. Wt: 208.67 g/mol
InChI Key: XGWQVCKBRDQEIM-UHFFFAOYSA-N
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Description

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a unique chemical compound with the empirical formula C6H9ClN2O2S . It has a molecular weight of 208.67 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps . For instance, the synthesis of a related compound, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids, involves the reaction of 3-(omega-bromacetyl)coumarins with 3-amino(thioxo)methylcarbamoylpropanoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stored at room temperature and is stable under inert atmosphere .

Scientific Research Applications

Synthesis and Biological Activity

  • 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative of the compound , has been found to promote rapeseed growth and increase seed yield and oil content, demonstrating its potential in agricultural applications (Mickevičius et al., 2013).

Synthesis of Combinatorial Libraries

  • 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, a similar compound, has been synthesized as part of a combinatorial library, showcasing the utility of this class of compounds in diverse synthetic approaches (Zhuravel et al., 2005).

Anticancer Activity

  • Derivatives of 1,2,4-Triazinone, structurally related to 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride, have shown significant anticancer activities against various cancer cell lines, suggesting the potential of related compounds in oncological research (Saad & Moustafa, 2011).

Luminescent Complexes for Biological Studies

  • Luminescent complexes have been synthesized using a compound structurally similar to this compound, indicating potential applications in biological imaging and diagnostics (Kanwal et al., 2020).

Modification of Hydrogels for Medical Applications

  • The modification of poly vinyl alcohol/acrylic acid hydrogels with 2-aminothiazole, closely related to the compound , has led to polymers with increased thermal stability and promising biological activities, potentially applicable in medical settings (Aly & El-Mohdy, 2015).

Safety and Hazards

“3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety precautions.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities , suggesting a wide range of potential targets.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that multiple pathways could be affected, leading to downstream effects such as inhibition of cell growth or induction of apoptosis in cancer cells, suppression of inflammatory responses, or disruption of viral replication.

Result of Action

Based on the reported activities of similar compounds , potential effects could include disruption of cellular processes in microbes, induction of cell death in cancer cells, reduction of inflammation, or inhibition of HIV replication.

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWQVCKBRDQEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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